7-(1,3-benzothiazol-2-ylamino)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidine class, characterized by a fused heterocyclic core with a benzothiazole-amino substituent at position 7 and a 2-chlorophenyl group at position 2.
- Substituents: The 1,3-benzothiazol-2-ylamino group may enhance binding to enzymes via hydrogen bonding and hydrophobic interactions, a feature observed in benzothiazole-containing anticancer agents . The 2-chlorophenyl group likely increases lipophilicity, improving membrane permeability and target affinity, as seen in chlorophenyl-substituted kinase inhibitors .
- Potential Applications: Based on structurally related compounds, this molecule could be explored for anticancer, antimicrobial, or kinase-modulating activities .
Properties
IUPAC Name |
11-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN7OS/c22-14-6-2-1-5-12(14)18-25-20-23-11-13-16(29(20)26-18)9-10-28(19(13)30)27-21-24-15-7-3-4-8-17(15)31-21/h1-11H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJGAZSNFYAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)NC5=NC6=CC=CC=C6S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(1,3-benzothiazol-2-ylamino)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one represents a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. The incorporation of chlorophenyl groups enhances this activity due to increased lipophilicity and potential interactions with microbial membranes .
Anticancer Activity
Compounds similar to this compound have been investigated for anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms often involve the inhibition of key enzymes involved in DNA replication and repair.
Antiviral Activity
Some derivatives have also been evaluated for antiviral properties. The benzothiazole scaffold has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. This is attributed to their ability to interfere with viral entry or replication processes .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a related benzothiazole derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .
- Anticancer Activity : Another research effort highlighted a triazole derivative that showed IC50 values ranging from 10 to 20 µM against various cancer cell lines, indicating potent cytotoxicity .
- Mechanistic Insights : Research into the mechanism of action revealed that such compounds could act as inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
Data Tables
Scientific Research Applications
The compound 7-(1,3-benzothiazol-2-ylamino)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its diverse applications in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities and potential therapeutic uses.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells and prevent tumor growth.
- Case Studies : A study demonstrated that related benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific types of cancer .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess:
- Broad-spectrum activity : They can inhibit both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have shown that similar compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial death .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases. Compounds like this one may exert:
- Inhibition of inflammatory mediators : They can reduce the production of cytokines and other inflammatory markers.
- Clinical Insights : Research has highlighted the anti-inflammatory properties of benzothiazole derivatives in animal models of inflammation .
Neuroprotective Effects
Emerging studies suggest that the compound may have neuroprotective effects:
- Mechanism : It may protect neurons from oxidative stress and apoptosis.
- Potential Applications : This could lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation reactions : To form the triazole and pyrimidine rings.
- Functional group modifications : To enhance bioactivity or solubility.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits distinct reactivity at its triazolo, pyrimidinone, and benzothiazole moieties:
Mechanistic Insights
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Triazolo-Pyrimidine Formation :
The pyrido-triazolo-pyrimidine scaffold forms via a domino reaction:-
Aldol Condensation : Between aldehydes and CH-acidic ketones (e.g., 1,3-cyclohexanediones) to generate α,β-unsaturated intermediates.
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Michael Addition : 3-Amino-1,2,4-triazole attacks the α,β-unsaturated system, followed by cyclodehydration .
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Oxidation : In situ oxidation stabilizes the aromatic triazolo-pyrimidine system .
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Benzothiazole Functionalization :
The benzothiazole group participates in regioselective N-vinylation with alkynes under iodine(III)-mediated conditions, forming trans-difunctionalized products with stereochemical fidelity .
Stability and Reactivity Under Diverse Conditions
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Thermal Stability : Degrades above 250°C, with decomposition pathways involving cleavage of the pyrimidinone ring.
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pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly alkaline media (pH > 10) .
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Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but improves with halogenated solvents (e.g., chloroform).
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights:
The dimethylaminopropyl chain in ’s analog increases solubility in polar solvents, whereas the target’s benzothiazole may favor lipid-rich environments .
Chlorophenyl Position Effects :
- 2-Chlorophenyl substitution (target compound and ) is associated with stronger steric hindrance and target selectivity compared to 4-chlorophenyl derivatives () .
Hydrophilic groups (e.g., hydroxyethyl in ) correlate with antiviral activity, suggesting the target’s benzothiazole may shift therapeutic focus toward anticancer applications .
Research Findings and Data
Mechanistic Insights:
- The target’s benzothiazole-amino group may act as a hydrogen bond donor/acceptor, mimicking ATP in kinase binding pockets, a mechanism observed in related triazolo-pyrimidines .
- 2-Chlorophenyl substitution enhances π-stacking with aromatic residues in enzyme active sites, as demonstrated in crystallographic studies of similar compounds .
Q & A
Basic: What synthetic routes are reported for constructing the triazolo[1,5-a]pyrimidine core in this compound?
The triazolo[1,5-a]pyrimidine core can be synthesized via cyclocondensation reactions. For example, describes a method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under reflux, followed by crystallization from ethanol. This approach yields regioselective products with high purity. Key parameters include stoichiometric control of the aldehyde and reaction time (10–12 minutes for fusion, 6 hours for reflux). Alternative routes involve hydrazine hydrate and acetylenic acids, though yields may vary depending on substituent compatibility .
Advanced: How can regiochemical ambiguity in the pyrido-triazolo-pyrimidine system be resolved during structural characterization?
Regiochemistry is confirmed via 1H-13C HMBC NMR to identify long-range couplings between the triazole NH and adjacent pyrimidine carbons. and 2 highlight the use of 2D NMR (COSY, NOESY) to map proton-proton proximities, while HRMS (as in ) validates molecular formula consistency. X-ray crystallography (e.g., ) provides definitive proof of regiochemistry by resolving bond angles and ring fusion geometry .
Basic: What spectroscopic techniques are essential for characterizing this compound’s functional groups?
- FT-IR : Identifies NH stretches (~3200 cm⁻¹) and C=N/C=O vibrations (~1650–1700 cm⁻¹) ( ).
- 1H/13C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and distinguishes benzothiazole vs. chlorophenyl substituents via coupling patterns ( ).
- HRMS : Confirms molecular ion peaks (e.g., m/z 533 in ) and isotopic patterns for chlorine .
Advanced: What computational strategies predict the compound’s binding to kinase targets?
Molecular docking (e.g., AutoDock Vina) models interactions between the triazolo-pyrimidine core and ATP-binding pockets. ’s ligand-protein interaction data for similar heterocycles inform residue-specific hydrogen bonding (e.g., hinge-region Lys/Asn). Density Functional Theory (DFT) optimizes ligand geometry, while Molecular Dynamics (MD) simulations assess stability over 100-ns trajectories .
Basic: How can reaction conditions be optimized to minimize byproducts during benzothiazole-amine coupling?
suggests refluxing in ethanol with hydrazine hydrate for 6 hours to ensure complete cyclization. Using a Dean-Stark trap removes water, shifting equilibrium toward product formation. Catalytic acetic acid (1–2 mol%) accelerates coupling, while column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound (>95% purity) .
Advanced: What in vitro assays validate the compound’s antiproliferative mechanism?
- Kinase inhibition : IC50 determination via ADP-Glo™ assays (e.g., Aurora kinase A/B).
- Apoptosis markers : Caspase-3/7 activation (luminescent assays) and Annexin V/PI flow cytometry ( ).
- Cell cycle analysis : Propidium iodide staining identifies G2/M arrest, indicative of kinase targeting .
Basic: What are the stability considerations for long-term storage of this compound?
Store at –20°C in amber vials under inert gas (Ar/N2) to prevent oxidation of the benzothiazole amine. and 3 recommend lyophilization for hygroscopic derivatives. Purity should be verified via HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) every 6 months .
Advanced: How does the 2-chlorophenyl substituent influence pharmacokinetic properties?
The ortho-chloro group enhances metabolic stability by sterically blocking cytochrome P450 oxidation ( ). LogP calculations (e.g., SwissADME) predict improved membrane permeability (cLogP ~3.5) but may reduce aqueous solubility. Comparative studies with para-chloro analogs ( ) show altered binding kinetics due to electronic effects .
Basic: What chromatographic methods separate isomers during synthesis?
- Preparative HPLC : C18 column, gradient elution (20%→80% acetonitrile in 30 minutes).
- TLC : Silica GF254, chloroform/methanol (9:1) with UV visualization at 254 nm ( ).
Impurities (e.g., unreacted hydrazine) are quantified via LC-MS/MS using MRM transitions .
Advanced: What in vivo models assess bioavailability and toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
